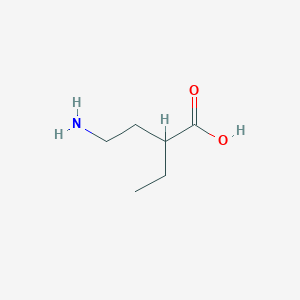
4-Amino-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-ethylbutanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid, featuring an amino group at the fourth position and an ethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-ethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives. For instance, the reaction of glycine Schiff base with ethyl iodide under basic conditions forms the desired product. The reaction typically requires a strong base such as sodium hydride and is conducted in an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar alkylation techniques. The process is optimized for high yield and purity, employing advanced purification methods such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-ethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
4-Amino-2-ethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug design.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations that modulate its biological effects.
Comparison with Similar Compounds
Valine: An essential amino acid with a similar structure but lacking the ethyl group at the second position.
2-Amino-3-methylbutanoic acid: Another derivative of butanoic acid with a methyl group instead of an ethyl group.
Comparison: 4-Amino-2-ethylbutanoic acid is unique due to the presence of both an amino group and an ethyl group, which confer distinct chemical and biological properties
Biological Activity
4-Amino-2-ethylbutanoic acid (also known as 4-AEB) is an amino acid derivative with various biological activities, particularly in the context of neurotransmission and metabolic regulation. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H13NO2 and is characterized by an amino group (−NH2) and a carboxylic acid group (−COOH) attached to a butane backbone. Its structure allows it to interact with various biological systems, particularly in the central nervous system.
The primary mechanism of action for 4-AEB involves its role as a GABAergic compound . It acts as an agonist at GABA receptors, which are crucial for inhibitory neurotransmission in the brain. The modulation of GABA receptor activity is significant for various physiological processes, including:
- Neurotransmission : Enhancing GABAergic signaling can lead to anxiolytic and anticonvulsant effects.
- Muscle Relaxation : By promoting GABA activity, 4-AEB may help reduce muscle tension.
- Cognitive Function : GABAergic modulation can influence learning and memory processes.
Biological Activities
Research has shown that 4-AEB exhibits several biological activities:
- Anticonvulsant Effects : Studies indicate that compounds similar to 4-AEB can reduce seizure activity in animal models by enhancing GABAergic transmission .
- Anxiolytic Properties : By modulating GABA receptors, 4-AEB may help alleviate anxiety symptoms in preclinical studies.
- Neuroprotective Effects : Some studies suggest that 4-AEB may protect against neurodegeneration by supporting neuronal survival under stress conditions.
Table 1: Summary of Biological Activities of this compound
Case Studies
- Anticonvulsant Activity in Animal Models :
- Anxiety Reduction :
- Neuroprotection :
Safety and Toxicity
While the biological activities of 4-AEB are promising, safety evaluations are crucial. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for therapeutic applications .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-amino-2-ethylbutanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-5(3-4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
InChI Key |
SOOCLGXZSDVHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















